molecular formula C8H11Cl2N3 B11886406 2-Butyl-4,6-dichloropyrimidin-5-amine CAS No. 61456-99-3

2-Butyl-4,6-dichloropyrimidin-5-amine

Cat. No.: B11886406
CAS No.: 61456-99-3
M. Wt: 220.10 g/mol
InChI Key: GMLFRLLSJJGBEH-UHFFFAOYSA-N
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Description

2-Butyl-4,6-dichloropyrimidin-5-amine is a chemical compound with the molecular formula C8H11Cl2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are significant in various fields, including medicinal chemistry, due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-4,6-dichloropyrimidin-5-amine typically involves the reaction of 2-amino-4,6-dichloropyrimidine with butylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-4,6-dichloropyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines .

Mechanism of Action

The mechanism of action of 2-Butyl-4,6-dichloropyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-4,6-dichloropyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

CAS No.

61456-99-3

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.10 g/mol

IUPAC Name

2-butyl-4,6-dichloropyrimidin-5-amine

InChI

InChI=1S/C8H11Cl2N3/c1-2-3-4-5-12-7(9)6(11)8(10)13-5/h2-4,11H2,1H3

InChI Key

GMLFRLLSJJGBEH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(C(=N1)Cl)N)Cl

Origin of Product

United States

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